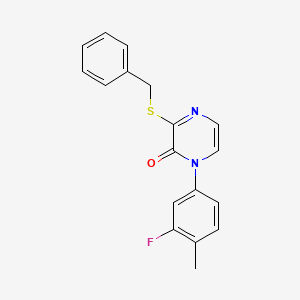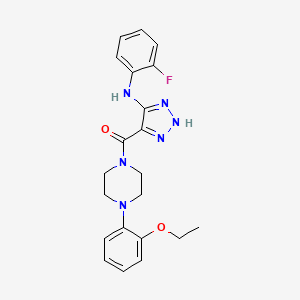
(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, and antidepressants . The 1,2,3-triazole ring is a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms. It is a common structure in many pharmaceuticals and agrochemicals .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring and a 1,2,3-triazole ring. These rings are likely connected by a methanone group, forming a complex, multi-ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the piperazine and 1,2,3-triazole rings could potentially increase the compound’s polarity and influence its solubility .Scientific Research Applications
Antimicrobial Properties
- A study by Nagaraj et al. (2018) synthesized a novel series of triazole analogues of piperazine, showing significant inhibition of bacterial growth in certain compounds, suggesting potential for antimicrobial applications (Nagaraj, Srinivas, & Rao, 2018).
Synthesis and Structural Studies
- Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds, highlighting the versatility of these molecules in chemical synthesis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Potential in HIV-2 Inhibition
- A 2015 study by Ashok et al. revealed that certain β-carboline derivatives, structurally related to the compound , showed selective inhibition of the HIV-2 strain, indicating potential for antiviral applications (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Applications in G Protein-Coupled Receptor Antagonism
- Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) using related compounds, suggesting potential use in modulating receptor activities (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).
Anticonvulsant Agent Development
- Malik and Khan (2014) evaluated the anticonvulsant activities of novel derivatives, indicating potential applications in the treatment of epilepsy and related disorders (Malik & Khan, 2014).
Tubulin Polymerization Inhibition for Cancer Therapy
- Manasa et al. (2020) designed and synthesized derivatives that inhibited tubulin polymerization, a critical process in cancer cell division, suggesting potential for cancer treatment (Manasa, Thatikonda, Sigalapalli, Vuppaladadium, Devi, Godugu, Alvala, Nagesh, & Babu, 2020).
Carbonic Anhydrase Inhibition
- A study by Gul et al. (2019) on new Mannich bases with piperazines showed promising results in carbonic anhydrase inhibition, suggesting potential therapeutic applications (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with various receptors, including alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have shown to bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Compounds with similar structures have been analyzed for their pharmacokinetic profiles . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have diverse biological effects .
Future Directions
properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-2-30-18-10-6-5-9-17(18)27-11-13-28(14-12-27)21(29)19-20(25-26-24-19)23-16-8-4-3-7-15(16)22/h3-10H,2,11-14H2,1H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESJMNJCCKWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2431684.png)
![(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol](/img/structure/B2431685.png)
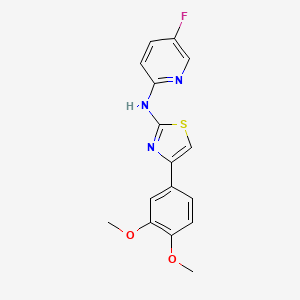
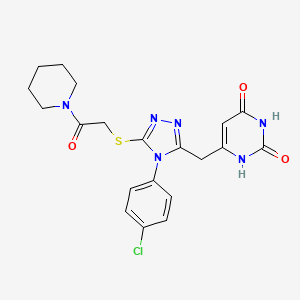


![4,7,8-Trimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431692.png)
![4-methyl-N-(2-{6-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2431696.png)
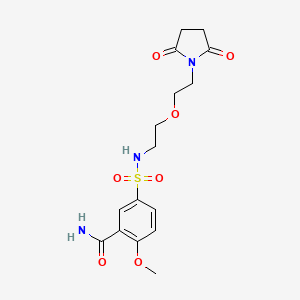

![N-(4-ethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431703.png)
